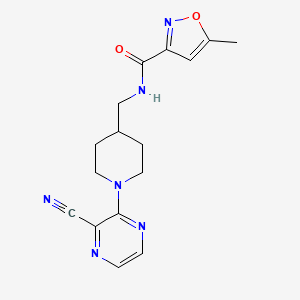![molecular formula C11H12N2O2S B2713823 1-[2-(phenylsulfanyl)acetyl]tetrahydro-3H-pyrazol-3-one CAS No. 477850-58-1](/img/structure/B2713823.png)
1-[2-(phenylsulfanyl)acetyl]tetrahydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolidinone, with the molecular formula C11H12N2O2S . It is also known by the synonym 3-Pyrazolidinone, 1-[2-(phenylthio)acetyl]- .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The tautomerism of a similar compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, was investigated. An X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .Physical And Chemical Properties Analysis
The molecular weight of this compound is 236.29 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Fungicidal and Insecticidal Activities
Researchers have investigated derivatives of pyrazoline, such as 1-acetyl-3,-5-diarylpyrazolines, for their fungicidal and insecticidal properties. These compounds, by incorporating beta-methoxyacrylate pharmacophores, have shown promising activities against a range of fungi and insects, suggesting their potential as lead compounds for developing new agricultural products with dual fungicidal and insecticidal activities (Zhao et al., 2008).
Pharmacological Evaluation
In pharmacological research, novel derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their potential toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involved computational and pharmacological assessments, including docking against various targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), highlighting the versatile pharmacological applications of these derivatives (Faheem, 2018).
Antimicrobial Applications
Another area of application is the synthesis of novel pyrazolopyrimidines with phenylsulfonyl groups, which have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, indicating their potential as new antimicrobial agents (Alsaedi et al., 2019).
Molecular Docking and ADME
The synthesis of multi-heterocyclic anti-bacterial drugs incorporating pyrazole structures has been explored, along with their molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These studies provide insights into the drug design process, highlighting the potential of pyrazole derivatives in the development of new antibacterial agents (Dhevaraj et al., 2019).
Propiedades
IUPAC Name |
1-(2-phenylsulfanylacetyl)pyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10-6-7-13(12-10)11(15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVHGSAHRIPJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

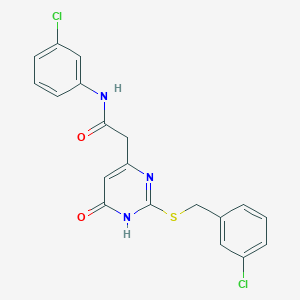

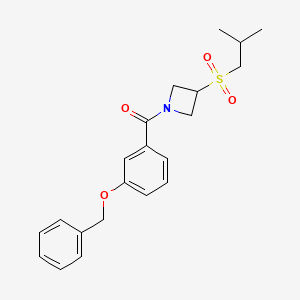
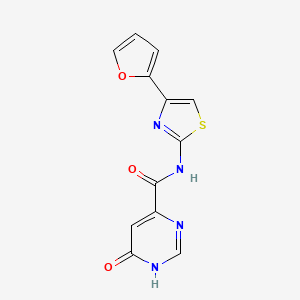
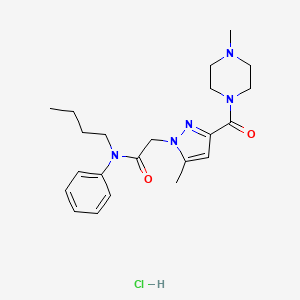
![1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2713748.png)
![[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2713750.png)
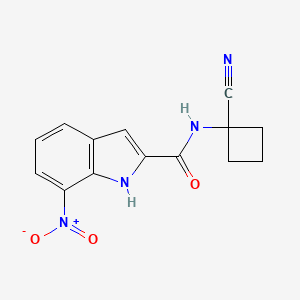

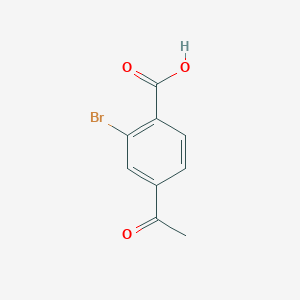
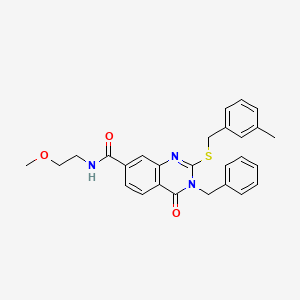
![1,7-Dimethyl-8-benzyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2713758.png)

